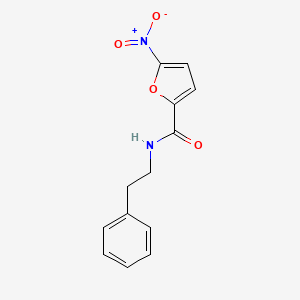![molecular formula C19H17N3O3 B5577519 N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12699141 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Antioxidant Activity
N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide and its analogs have been the subject of research due to their intriguing molecular structures and potential biological activities. For instance, a study focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, where its structure was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computations. This research highlighted the compound's crystalline nature and provided insights into its electronic properties, such as HOMO and LUMO energies, which are crucial for understanding its chemical reactivity and potential antioxidant properties. The study also employed DPPH free radical scavenging tests to determine its antioxidant capabilities, suggesting that similar compounds, including this compound, might possess significant antioxidant activities (Demir et al., 2015).
Synthesis and Neuroleptic Activity
The synthesis of related compounds has also been explored for their potential neuroleptic (antipsychotic) activities. A study detailed the synthesis and evaluation of various benzamides, including structures similar to this compound, for their inhibitory effects on apomorphine-induced stereotypy in rats. This research is indicative of the compound's potential application in developing new neuroleptic drugs, which could offer more effective treatments for psychosis with fewer side effects (Iwanami et al., 1981).
Anti-Inflammatory and Analgesic Agents
Further investigations have led to the synthesis of novel compounds derived from structures similar to this compound, with a focus on their anti-inflammatory and analgesic properties. One such study synthesized new heterocyclic compounds with potential as cyclooxygenase inhibitors, demonstrating significant analgesic and anti-inflammatory activities in vivo. These findings suggest that derivatives of this compound could be valuable in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Potential in Alzheimer's Disease Treatment
Research into the molecular imaging of serotonin 1A receptors in the brains of Alzheimer's disease patients using a compound structurally related to this compound has provided insights into the receptor densities in these patients. The compound used in the study, due to its selectivity for serotonin 1A receptors, has highlighted the potential of related compounds in diagnosing and understanding the progression of Alzheimer's disease, which could lead to more targeted treatments (Kepe et al., 2006).
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-3-12-18(22-21-13)25-17-8-4-14(5-9-17)19(23)20-15-6-10-16(24-2)11-7-15/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYMAUOFYPQYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5577443.png)




![2-(4-ethylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B5577474.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one](/img/structure/B5577487.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)


![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
